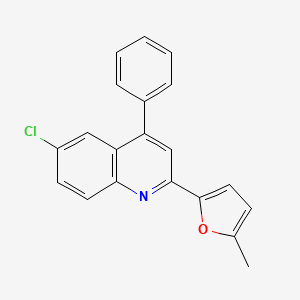

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline

Description

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is a halogenated quinoline derivative characterized by a fused bicyclic aromatic system. Its molecular formula is C₂₀H₁₃ClN₂O, with an average molecular mass of 332.78 g/mol (calculated from and ). The compound features a chlorine atom at the 6-position, a 5-methylfuran-2-yl group at the 2-position, and a phenyl group at the 4-position of the quinoline core. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Notably, the 2-(5-methylfuran-2-yl)quinoline scaffold is prevalent in high-throughput screening libraries, suggesting its utility in drug discovery .

Properties

Molecular Formula |

C20H14ClNO |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

6-chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline |

InChI |

InChI=1S/C20H14ClNO/c1-13-7-10-20(23-13)19-12-16(14-5-3-2-4-6-14)17-11-15(21)8-9-18(17)22-19/h2-12H,1H3 |

InChI Key |

PRJUPJKMOGQGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the reaction for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Analysis : Chlorine (Cl) provides a balance between lipophilicity and electronic effects, whereas bromine (Br) increases steric bulk and fluorine (F) enhances stability. The carboxamide group in the bromo analogue improves bioavailability compared to carboxylic acid derivatives .

Substituent Variations at the 2-Position

Analysis : The 5-methylfuran-2-yl group in the target compound offers moderate steric bulk and electron-donating effects, contrasting with the electron-withdrawing CF₃ group in . Methoxy and chloro substituents on the 2-phenyl ring alter π-stacking efficiency and solubility .

Functional Group Modifications

Analysis : Carboxylic acid derivatives () are ideal for salt formation, while carboxamides () enhance bioavailability. Esterification () balances lipophilicity and metabolic stability.

Biological Activity

Introduction

6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a chlorine atom and a 5-methylfuran moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. The compound this compound was evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro assays were conducted on several human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cells. The results indicated significant antiproliferative activity with IC50 values ranging from 0.5 to 3.58 μM , suggesting that this compound exhibits potent anticancer properties.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.20 |

| MDA-MB-231 | 1.50 |

| HeLa | 0.75 |

| A2780 | 0.90 |

These findings demonstrate the compound's efficacy in inhibiting cancer cell growth, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Antibacterial Activity

Quinoline derivatives have also been recognized for their antibacterial properties. The antibacterial activity of this compound was assessed against various bacterial strains.

Case Study: Antibacterial Efficacy

The compound was tested using the agar diffusion method against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >256 |

The results indicate that while the compound exhibits moderate activity against Staphylococcus aureus, it shows limited effectiveness against Pseudomonas aeruginosa.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of quinoline derivatives has been explored, with promising results.

Mechanistic Insights

Studies suggest that compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition could be mediated through the modulation of NF-kB signaling pathways, leading to reduced inflammation in cellular models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their potency.

Key Findings

- Chlorine Substitution : The presence of a chlorine atom at position 6 enhances anticancer activity.

- Furan Moiety : The incorporation of a furan ring at position 2 contributes to improved antibacterial properties.

- Phenyl Group : The phenyl substitution at position 4 is essential for maintaining biological activity across various assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.